3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester
Description
This compound is a chlorinated polyethylene glycol (PEG)-modified fatty acid derivative with a tert-butyl ester group. Its structure features a 24-carbon backbone containing six ether oxygen atoms (hexaoxa), a terminal chlorine atom at position 24, and a 1,1-dimethylethyl (tert-butyl) ester group. The PEG chain enhances hydrophilicity and solubility in aqueous environments, while the tert-butyl ester improves stability against hydrolysis compared to methyl or ethyl esters . The chlorine substituent may serve as a reactive site for further chemical modifications or act as a leaving group in nucleophilic substitution reactions .
This compound is structurally related to PEGylated linkers and prodrugs used in drug delivery systems, where PEG chains mitigate immunogenicity and prolong circulation time . However, its specific biological or industrial applications remain underexplored in the available literature.
Properties
Molecular Formula |
C22H43ClO8 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H43ClO8/c1-22(2,3)31-21(24)20-30-19-18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-7-5-4-6-8-23/h4-20H2,1-3H3 |
InChI Key |
HINXTWYHSVWCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester typically involves:
- Stepwise or convergent assembly of the polyethylene glycol chain with controlled ether bond formation.
- Introduction of the chloro substituent at the terminal position of the alkyl chain.
- Esterification of the terminal carboxylic acid with tert-butanol to form the 1,1-dimethylethyl ester.
Esterification via Reflux with Tert-Butanol
A key preparation step involves the esterification of the carboxylic acid precursor with tert-butanol under reflux conditions:
This method provides efficient conversion to the tert-butyl ester, preserving the integrity of the polyether chain and the chloro substituent.
Polyether Chain Construction and Chloro Substitution
The polyether chain is constructed through iterative ethylene oxide addition or via coupling of ethylene glycol units. The terminal chloro group is typically introduced by halogenation of a terminal hydroxyl group using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Avoidance of Protection/Deprotection Steps
Recent advances emphasize the avoidance of costly protection and deprotection steps by directly esterifying the acid in the presence of reactive groups, improving overall efficiency and scalability.
Comparative Data Table of Preparation Parameters
Research Findings and Perspectives from Literature
Patent WO2012/130919 describes a high-yield esterification method using refluxing tert-butanol to convert polyether carboxylic acids into their tert-butyl esters with minimal side reactions.
PubChem Database provides structural and physicochemical data supporting the stability of the compound and its suitability for esterification under mild conditions.
US Patent US5155251A and related literature detail the use of lithium diisopropylamide (LDA) in the preparation of tert-butyl esters of hydroxy acids, highlighting the efficiency of base-mediated ester formation and carbon-carbon bond construction without the need for protecting groups.
The avoidance of protection/deprotection steps reduces cost and complexity, making the process amenable to scale-up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The ether linkages and chloro substituent play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3,6,9,12,15,18-Hexaoxatetracosan-1-amine, 24-Chloro-, Hydrochloride (1:1)
- Key Differences: Functional Group: The amine hydrochloride derivative (CAS 1261238-24-7) replaces the carboxylic acid and tert-butyl ester with an amine group, making it more reactive in conjugation chemistry. Molecular Formula: C₁₈H₃₉Cl₂NO₆ vs.
Tos-PEG6-CH2COOtBu (CAS 1530777-90-2)
- Key Differences :
N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl]glycine-1,1-Dimethylethyl Ester
- Key Differences :
- Core Structure: A γ-secretase inhibitor with a peptidomimetic backbone instead of a PEG chain.
- Functional Groups: Shares the tert-butyl ester for stability but lacks chlorine or PEG motifs.
- Applications: Demonstrates the tert-butyl ester’s role in enhancing metabolic stability for bioactive molecules .
Physicochemical Properties
Notes:
- The tert-butyl ester in the target compound confers superior hydrolytic stability compared to methyl esters (e.g., methyl eicosatetraenoate) .
- The PEG chain enhances aqueous solubility relative to non-PEGylated analogues like lupeol (C₃₀H₅₀O), a triterpene with low solubility .
Antioxidant Potential
- While methyl esters of fatty acids (e.g., benzenepropanoic acid methyl ester) exhibit antioxidant activity , the target compound’s PEG and chlorine substituents likely redirect its bioactivity toward non-antioxidant roles, such as drug delivery or conjugation .
Drug Delivery and Conjugation
Biological Activity
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester (CAS Number: 2127390-68-3) is a synthetic compound characterized by its unique chemical structure. This compound falls under the category of long-chain fatty acid esters and has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C18H35ClO8
- Molecular Weight : 414.92 g/mol
- IUPAC Name : 24-chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
- Purity : 95%
Biological Activity Overview
The biological activity of 3,6,9,12,15,18-hexaoxatetracosanoic acid has been primarily studied in terms of its antimicrobial and antioxidant properties. These activities are crucial for potential applications in pharmaceuticals and food preservation.
Antimicrobial Activity
Research indicates that long-chain fatty acids and their derivatives exhibit significant antimicrobial properties. The hexane fraction containing bioactive compounds has shown inhibition against various clinical pathogens:
- Proteus sp. : 7 mm zone of inhibition
- Salmonella sp. : 5 mm zone of inhibition
- Pseudomonas aeruginosa : 5 mm zone of inhibition
- Methicillin-resistant Staphylococcus aureus (MRSA) : 4 mm zone of inhibition .
These findings suggest that the compound may be effective against multi-drug resistant organisms (MDROs), making it a candidate for further development in antimicrobial therapies.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Long-chain fatty acids are known to scavenge free radicals and may help in reducing oxidative stress in biological systems. Studies have indicated that compounds with similar structures demonstrate potent antioxidant capabilities .
Study on Antimicrobial Properties
A study published in PMC highlighted that the crude bioactive extracts derived from microbial sources showed substantial antibacterial activity against several pathogens. The hexane fraction was particularly noted for its effectiveness against resistant strains .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Proteus sp. | 7 |
| Salmonella sp. | 5 |
| Pseudomonas aeruginosa | 5 |
| Methicillin-resistant S. aureus | 4 |
Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of long-chain fatty acids found that these compounds can significantly reduce lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .
Q & A
Q. What synthetic strategies are recommended for constructing the polyether backbone of this compound?
The polyether chain requires sequential etherification reactions, likely employing Williamson synthesis or ring-opening epoxidation. Protective groups (e.g., tert-butyl ester) stabilize reactive intermediates during chlorination at the C24 position. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for regioselective chlorination and minimize side reactions .
Q. Which analytical techniques are critical for confirming the molecular structure and purity?
- NMR Spectroscopy : and NMR to verify ether linkages and tert-butyl ester integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, referencing NIST spectral libraries for analogous esters .
- Gas Chromatography (GC) : Coupled with MS to assess purity and detect volatile byproducts .
Q. How can researchers optimize purification given the compound’s hydrophobicity and polyether complexity?
Membrane separation technologies (e.g., nanofiltration) effectively isolate high-molecular-weight polyethers from reaction mixtures. Reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water) is recommended for analytical-scale purification .
Advanced Research Questions
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
Density Functional Theory (DFT) simulations model hydrolysis kinetics of the tert-butyl ester and chloro substituent. Molecular dynamics (MD) simulations assess conformational changes in the polyether chain, which may affect reactivity or aggregation behavior .
Q. How can contradictory data in spectroscopic characterization be resolved?
- Scenario : Discrepancies in NMR chemical shifts for ether oxygens.
- Resolution : Compare with PubChem data for structurally similar polyethers (e.g., 2,4,8,10-tetrazatetracyclo derivatives) to assign peaks accurately. Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) .
Q. What methodologies enable comparative studies of this compound’s reactivity with analogous non-chlorinated polyethers?
- Experimental Design : Kinetic studies using stopped-flow spectrophotometry to measure ester hydrolysis rates.
- Control Variables : Maintain consistent solvent polarity (e.g., DMSO/water mixtures) to isolate electronic effects of the chloro group.
- Data Analysis : Use Arrhenius plots to compare activation energies, highlighting the chloro substituent’s impact on reaction kinetics .
Q. How do researchers validate the environmental persistence or biodegradability of this compound?
- Aerobic Degradation Assays : Incubate with soil microbiota and monitor via GC-MS for breakdown products (e.g., chlorinated carboxylic acids).
- Computational Tools : Apply EPI Suite to predict half-life in aquatic systems, leveraging fragment constants for polyethers and chloroalkanes .
Methodological Considerations
- Separation Technologies : Utilize membrane-based systems (e.g., ultrafiltration) for scalable purification, as classified under CRDC 2020’s RDF2050104 .
- Data Reproducibility : Adopt NIST’s standardized GC-MS protocols to ensure cross-lab consistency in spectral interpretation .
- Synthetic Feedback Loops : Integrate experimental results with computational models (e.g., ICReDD’s reaction path searches) to iteratively refine synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
